molecular formula C7H16O2 B156353 5-Methylhexane-1,5-diol CAS No. 1462-11-9

5-Methylhexane-1,5-diol

Cat. No.: B156353
CAS No.: 1462-11-9
M. Wt: 132.2 g/mol
InChI Key: LNFDWQCEHXSMLT-UHFFFAOYSA-N
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Description

5-Methylhexane-1,5-diol: is an organic compound with the molecular formula C7H16O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. The compound is characterized by the presence of a methyl group (-CH3) at the fifth carbon of the hexane chain. This structural feature imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhexane-1,5-diol can be achieved through several methods. One common approach involves the reduction of 5-Methylhexane-1,5-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 5-Methylhexane-1,5-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methylhexane-1,5-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with halogenating agents such as thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

    Oxidation: 5-Methylhexane-1,5-dione or 5-Methylhexanoic acid.

    Reduction: 5-Methylhexane.

    Substitution: 5-Methylhexane-1,5-dichloride.

Scientific Research Applications

Chemistry: 5-Methylhexane-1,5-diol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a solvent and reagent in biochemical assays. Its diol functionality makes it useful in studying enzyme-catalyzed reactions involving hydroxyl groups.

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the formulation of certain drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: this compound is employed in the production of polymers and resins. It acts as a cross-linking agent, enhancing the mechanical properties of polymeric materials.

Mechanism of Action

The mechanism of action of 5-Methylhexane-1,5-diol depends on its specific application. In chemical reactions, the hydroxyl groups participate in nucleophilic substitution and oxidation-reduction processes. In biological systems, the compound may interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

    1,5-Hexanediol: Similar to 5-Methylhexane-1,5-diol but lacks the methyl group at the fifth carbon.

    2-Methyl-2,4-pentanediol: Contains two hydroxyl groups and a methyl group but has a different carbon chain structure.

    1,6-Hexanediol: Another diol with hydroxyl groups at the first and sixth carbons, differing in the position of functional groups.

Uniqueness: this compound is unique due to the presence of the methyl group at the fifth carbon, which influences its reactivity and physical properties. This structural feature distinguishes it from other diols and imparts specific characteristics that are valuable in various applications.

Properties

IUPAC Name

5-methylhexane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2,9)5-3-4-6-8/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFDWQCEHXSMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456460
Record name 5-methyl-1,5-hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-11-9
Record name 5-Methyl-1,5-hexanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1462-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-1,5-hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylhexane-1,5-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 67 mL of a 3.0M solution of methylmagnesium bromide (201 mmol in ether) stirring at 0° C. under argon, was added dropwise a solution of valerolactone (5.0 g, 50 mmol) in 25 mL dry THF. A white precipitate was formed. After 30 minutes the reaction mixture was warmed up to room temperature. After 4.5 hours, the reaction was quenched with 12 mL of water and concentrated on a rotoevaporator. The residue was stirred with 50 mL EtOAc and 20 mL saturated aqueous NH4Cl. The 2 layers were separated. The aqueous layer was extracted twice more with EtOAc (50 mL each). The organic layers were combined and washed with brine, dried over MgSO4, and concentrated on a rotoevaporator to obtain 5.57 g (84%) of the title product. Rf is 0.35 in EtOAc; UV, Ce(SO4)2.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
201 mmol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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